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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate

CAS No.: 1261504-50-0

Cat. No.: B2984851

Get Quote

Executive Summary
Methyl 2-hydroxy-6-nitrobenzoate (CAS: 16533-48-5) is a densely functionalized aromatic

intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structure features

three competing functional groups—a phenolic hydroxyl, a methyl ester, and a nitro group—

crowded around a benzene ring.[1][2] This "push-pull" electronic environment, combined with

steric crowding at the ortho positions, creates unique spectral signatures.[2]

This guide provides a validated workflow for confirming the identity and purity of this compound

using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Special attention is

given to the detection of intramolecular hydrogen bonding and the differentiation of

regioisomers.
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Property Specification

IUPAC Name Methyl 2-hydroxy-6-nitrobenzoate

Molecular Formula

Molecular Weight 197.14 g/mol

Key Features
Intramolecular H-bond (OH···O=C), Steric

hindrance (6-Nitro)

Structural Dynamics (The "Salicylate Effect")
The molecule exhibits a strong intramolecular hydrogen bond between the phenolic proton (C2-

OH) and the ester carbonyl oxygen (C1-COOMe). However, the bulky nitro group at C6

introduces steric strain, potentially twisting the ester group out of planarity.[2] This competition

defines the spectroscopic observables.
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Figure 1: Structural interactions influencing spectral data. The interplay between H-bonding and

steric bulk dictates the observed shifts.

Infrared (IR) Spectroscopy Protocol
Experimental Parameters

Technique: Attenuated Total Reflectance (ATR-FTIR) is recommended for neat solid/liquid

analysis due to minimal sample prep.
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Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr) for higher resolution of the hydroxyl

region.

Range: 4000 – 600

.[2]

Resolution: 4

.

Scans: 32 scans (minimum).

Spectral Interpretation
The IR spectrum serves as a "functional group fingerprint."[4]
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Functional Group Mode
Wavenumber (

)
Diagnostic Note

Hydroxyl (-OH)
Stretch (

)
3200 – 2800 (Broad)

Critical: The peak is

broad and shifted

significantly lower

than free phenols

(3600

) due to strong

intramolecular

Hydrogen Bonding

(Chelae formation).[2]

Aromatic C-H
Stretch (

)
3100 – 3000

Weak intensity, typical

of aromatics.[2]

Methyl C-H
Stretch (

)
2960 – 2850

Distinct sharp peaks

from the methoxy

group.[2]

Ester Carbonyl (C=O)
Stretch (

)
1680 – 1710

Critical: Lower than

typical esters (1740

) due to conjugation

and H-bonding.[2] The

6-nitro group may

cause a slight blue

shift (higher freq) if it

twists the ester out of

plane.

Nitro (-NO

)
Asymmetric 1530 – 1550

Strong, sharp band.[2]

Characteristic of

aromatic nitro

compounds.

Nitro (-NO

)
Symmetric 1340 – 1360 Strong, sharp band.[2]
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C-O (Ester) Stretch 1250 – 1300 Strong intensity.[2]

Nuclear Magnetic Resonance (NMR) Protocol
Experimental Parameters

Solvent:Chloroform-d (

) is preferred to observe the intramolecular H-bonded hydroxyl proton. DMSO-

may disrupt the intramolecular H-bond via competitive solvent H-bonding, broadening or
shifting the OH peak.

Concentration: ~10-15 mg in 0.6 mL solvent.

Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.[2]

Reference: TMS (0.00 ppm) or Residual

(7.26 ppm).[2]

NMR Analysis (Proton)
The aromatic region displays a characteristic ABC (or AMX) pattern for the three contiguous

protons (H3, H4, H5).[2]
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Proton

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

2-OH 11.0 – 11.5 Singlet (s) 1H

Diagnostic:

Extremely

downfield due to

chelation (H-

bond) with the

ester carbonyl.

Sharp in

.[2]

H-5 8.0 – 8.3 Doublet (d) or dd 1H

Deshielded:

Ortho to the

electron-

withdrawing Nitro

group (C6).

H-4 7.5 – 7.8 Triplet (t) or dd 1H

Intermediate:

Meta to both OH

and Nitro; Para

to the Ester.

H-3 7.1 – 7.4 Doublet (d) or dd 1H

Shielded: Ortho

to the electron-

donating

Hydroxyl group

(C2).

-OCH 3.9 – 4.0 Singlet (s) 3H

Characteristic

methyl ester

singlet.

Coupling Constants (

):
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(Ortho coupling)

(Ortho coupling)[2]

(Meta coupling, may be unresolved at lower fields).

NMR Analysis (Carbon)
Key signals to verify the carbon skeleton.[2]

Carbonyl (C=O): ~165–170 ppm.[2]

C-OH (C2): ~155–160 ppm (Deshielded by Oxygen).[2]

C-NO

(C6): ~145–150 ppm (Deshielded by Nitrogen).[2]

Aromatic CH: 115–135 ppm.[2][3][5]

Methoxy (

): ~53 ppm.[2]

Workflow: Structural Confirmation Strategy
This flowchart outlines the decision process for confirming the specific isomer (2-hydroxy-6-

nitro vs. 2-hydroxy-3-nitro, etc.).
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Start: Unknown Sample

Acquire 1H NMR (CDCl3)

Is OH peak > 10.5 ppm?

Confirm: 2-Hydroxy (Salicylate motif)

Yes

Reject: OH is likely meta/para

No

Analyze Aromatic Splitting

Pattern: d - t - d (3 contiguous H)?

Confirm: 1,2,3,6 substitution pattern
(6-Nitro isomer)

Yes

Reject: 3-Nitro isomer
(would show d - d with gap)

No

Click to download full resolution via product page

Figure 2: Logical decision tree for confirming the regio-chemistry of Methyl 2-hydroxy-6-
nitrobenzoate.
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Issue Probable Cause Corrective Action

Missing OH Peak (NMR)
Rapid proton exchange with

water in solvent.

Ensure

is dry (store over molecular

sieves). Avoid

shake.

Broad/Split Ester Peak (IR)
Conformational isomerism

(twisted vs. planar).[2]

Run IR in dilute solution (

) to separate intermolecular vs

intramolecular effects (though

solid state usually fixes one

conformer).[2]

Extra Peaks in Aromatic

Region

Presence of regioisomer (e.g.,

3-nitro isomer).[2]

Check integration values.

Impurities often appear as

small doublets flanking the

main signals.

Water Peak in NMR Wet Solvent.[2][3]

in

appears ~1.56 ppm. Ensure it

does not overlap with aliphatic

impurities.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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